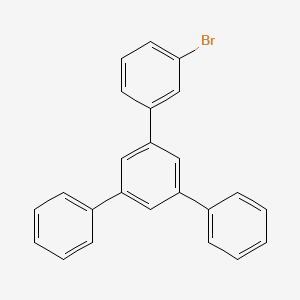

3-Bromo-5'-phényl-1,1':3',1''-terphényl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

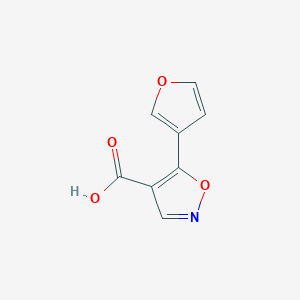

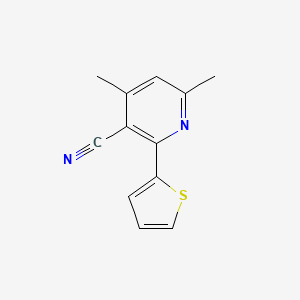

“3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl” is a chemical compound with the molecular formula C24H17Br .

Molecular Structure Analysis

The InChI code for this compound is 1S/C24H17Br/c25-24-13-7-12-20(17-24)23-15-21(18-8-3-1-4-9-18)14-22(16-23)19-10-5-2-6-11-19/h1-17H .Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl” is 385.3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results .Applications De Recherche Scientifique

Matériaux pour dispositifs électroluminescents organiques

Ce composé est utilisé dans la préparation de dérivés du dibenzofurane qui servent de matériaux pour les dispositifs électroluminescents organiques. Ces dispositifs sont importants dans le développement des technologies d'affichage et d'éclairage en raison de leur efficacité et de leur luminosité .

Activités biologiques

Bien que ne soient pas directement liés à 3-Bromo-5'-phényl-1,1':3',1''-terphényl, les dérivés de l'indole, qui partagent une structure aromatique similaire, ont été trouvés possédant diverses activités biologiques. Ces activités comprennent des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariennes et anticholinestérasiques . Cela suggère des domaines potentiels de recherche où le this compound pourrait être appliqué.

Structures supramoléculaires

Les composés aromatiques comme le this compound peuvent être utilisés pour comprendre comment les petites modifications structurelles affectent l'environnement supramoléculaire. Ceci est crucial dans l'étude des interactions moléculaires et de l'assemblage .

Mécanisme D'action

The bromine atom in 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl could potentially make it more reactive, allowing it to participate in various chemical reactions . The presence of the bromine atom might also influence the compound’s environmental stability, as brominated compounds can be quite persistent in the environment .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

The effects of 3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl can modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that prolonged exposure to 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl can lead to changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 3-Bromo-5’-phenyl-1,1’:3’,1’‘-terphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, high doses of 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl have been associated with toxic effects, including liver damage and oxidative stress . It is crucial to determine the appropriate dosage to avoid adverse effects.

Metabolic Pathways

3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many compounds . These interactions can affect metabolic flux and the levels of metabolites in the body. Understanding these pathways is important for predicting the compound’s effects and potential interactions with other substances.

Transport and Distribution

Within cells and tissues, 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of 3-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3,5-diphenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br/c25-24-13-7-12-20(17-24)23-15-21(18-8-3-1-4-9-18)14-22(16-23)19-10-5-2-6-11-19/h1-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSDKECSKZPOLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)

![1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1447557.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)

![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)